molecular formula C24H24F2N4O B4080413 7-(DIFLUOROMETHYL)-N-(2,3-DIHYDRO-1H-INDEN-5-YL)-5-(4-METHYLPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

7-(DIFLUOROMETHYL)-N-(2,3-DIHYDRO-1H-INDEN-5-YL)-5-(4-METHYLPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4080413
M. Wt: 422.5 g/mol
InChI Key: OQZREVOKUHKNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(DIFLUOROMETHYL)-N-(2,3-DIHYDRO-1H-INDEN-5-YL)-5-(4-METHYLPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-N-(2,3-DIHYDRO-1H-INDEN-5-YL)-5-(4-METHYLPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. Common starting materials include indene derivatives, difluoromethyl reagents, and pyrazolopyrimidine precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Various substitution reactions can occur, where different substituents are introduced into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, pyrazolopyrimidines are known for their potential as enzyme inhibitors, making them valuable in drug discovery and development.

Medicine

In medicine, compounds of this class may exhibit pharmacological activities such as anti-inflammatory, anticancer, and antiviral properties.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-N-(2,3-DIHYDRO-1H-INDEN-5-YL)-5-(4-METHYLPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can be complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine Derivatives: Other compounds in this class may include different substituents on the pyrazolopyrimidine core.

    Indene Derivatives: Compounds with similar indene structures but different functional groups.

Uniqueness

The uniqueness of 7-(DIFLUOROMETHYL)-N-(2,3-DIHYDRO-1H-INDEN-5-YL)-5-(4-METHYLPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O/c1-14-5-7-16(8-6-14)20-12-21(22(25)26)30-23(29-20)19(13-27-30)24(31)28-18-10-9-15-3-2-4-17(15)11-18/h5-11,13,20-22,29H,2-4,12H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZREVOKUHKNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NC4=CC5=C(CCC5)C=C4)N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(DIFLUOROMETHYL)-N-(2,3-DIHYDRO-1H-INDEN-5-YL)-5-(4-METHYLPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
7-(DIFLUOROMETHYL)-N-(2,3-DIHYDRO-1H-INDEN-5-YL)-5-(4-METHYLPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
7-(DIFLUOROMETHYL)-N-(2,3-DIHYDRO-1H-INDEN-5-YL)-5-(4-METHYLPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
7-(DIFLUOROMETHYL)-N-(2,3-DIHYDRO-1H-INDEN-5-YL)-5-(4-METHYLPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
7-(DIFLUOROMETHYL)-N-(2,3-DIHYDRO-1H-INDEN-5-YL)-5-(4-METHYLPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
7-(DIFLUOROMETHYL)-N-(2,3-DIHYDRO-1H-INDEN-5-YL)-5-(4-METHYLPHENYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.